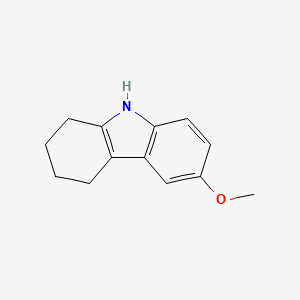

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Description

Significance of the Tetrahydrocarbazole Scaffold in Organic Synthesis and Medicinal Chemistry

The significance of the tetrahydrocarbazole scaffold is underscored by its presence in a multitude of natural products and synthetically derived compounds with a wide array of biological activities. wjarr.comresearchgate.netwjarr.com In organic synthesis, tetrahydrocarbazoles are valuable intermediates, providing a versatile platform for the construction of more complex molecular architectures. The famed Fischer indole (B1671886) synthesis is a common and historically significant method for constructing this ring system. wjarr.com

From a medicinal chemistry perspective, the tetrahydrocarbazole nucleus is considered a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new drugs. Derivatives of tetrahydrocarbazole have been investigated for a broad spectrum of pharmacological activities, including but not limited to:

Anticancer researchgate.net

Antimicrobial wjarr.com

Anti-inflammatory wjarr.com

Antiviral

Neuroprotective

The diverse biological potential of this scaffold continues to inspire the design and synthesis of novel derivatives with tailored therapeutic properties.

Overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (B178529) within the Tetrahydrocarbazole Landscape

Within the diverse family of tetrahydrocarbazoles, this compound is a key analog. The presence of a methoxy (B1213986) group at the 6-position of the carbazole (B46965) ring system significantly influences the electronic properties of the molecule, which can in turn affect its reactivity and biological activity. This substitution makes it a valuable precursor for a range of more complex molecules.

Below are the key chemical identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole |

| CAS Number | 13070-45-6 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | Information not available |

| Melting Point | Information not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKCUCBMZNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 1,2,3,4 Tetrahydrocarbazole and Its Analogs

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for constructing the indole nucleus, such as the Fischer Indole Synthesis and the Borsche-Drechsel Cyclization, remain cornerstone strategies for synthesizing tetrahydrocarbazoles.

Fischer Indole Synthesis from p-Methoxyphenylhydrazine Hydrochloride and Cyclohexanone (B45756)

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. byjus.com

Hydrazone Formation : The reaction begins with the acid-catalyzed condensation of p-methoxyphenylhydrazine and cyclohexanone to form the corresponding p-methoxyphenylhydrazone intermediate. wikipedia.orgyoutube.com

Tautomerization : The initially formed phenylhydrazone tautomerizes to its more reactive enamine form. wikipedia.orgbyjus.comyoutube.com

wikiwand.comwikiwand.com-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a crucial, irreversible wikiwand.comwikiwand.com-sigmatropic rearrangement. wikipedia.orgbyjus.com This electrocyclic reaction involves the cleavage of the weak nitrogen-nitrogen single bond and the formation of a new carbon-carbon bond, resulting in a di-imine intermediate. wikipedia.orgyoutube.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

Cyclization and Aromatization : The resulting intermediate then undergoes cyclization. The nucleophilic amine group attacks an imine carbon to form a cyclic aminoacetal (or aminal). wikipedia.orgyoutube.com Finally, under acid catalysis, a molecule of ammonia (B1221849) is eliminated, leading to the formation of the energetically favorable aromatic indole ring, yielding 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529). wikipedia.orgyoutube.com

Acid catalysts are essential for promoting the cyclization in the Fischer indole synthesis. wikipedia.org The reaction can be catalyzed by a variety of Brønsted acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid. wikipedia.org A common protocol for the synthesis of substituted 1,2,3,4-tetrahydrocarbazoles, including the 6-methoxy derivative, involves using a mixture of glacial acetic acid and HCl to facilitate the sigmatropic rearrangement and subsequent cyclization. wjarr.com Lewis acids such as zinc chloride and boron trifluoride are also effective catalysts for this transformation. wikipedia.org

Borsche-Drechsel Cyclization Reaction Pathways

The Borsche-Drechsel cyclization is another classical method for synthesizing tetrahydrocarbazoles. wikiwand.comwikipedia.org First described by Edmund Drechsel in 1888 and Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikiwand.comwikipedia.org It is considered the central step in the Borsche-Drechsel carbazole (B46965) synthesis, where the resulting tetrahydrocarbazole can be subsequently oxidized to the corresponding carbazole. wikiwand.comwikipedia.orgdrugfuture.com

The reaction mechanism is understood to proceed in a manner very similar to the Fischer indole synthesis. wikiwand.comwikipedia.org The process begins with the condensation of a phenylhydrazine with cyclohexanone to form the arylhydrazone. wikipedia.org This intermediate then undergoes an acid-catalyzed rearrangement and cyclization to yield the final tetrahydrocarbazole product. wikipedia.orgdrugfuture.com

Catalytic and Advanced Synthetic Strategies

To improve efficiency, yield, and reaction conditions, various advanced catalytic systems have been applied to the synthesis of this compound.

Application of Specific Catalysts in Cyclization (e.g., Antimony Catalysts, 2,4,6-Trichloro-1,3,5-triazine, Zeolites)

Modern synthetic approaches have introduced specific catalysts that offer advantages over traditional acid protocols.

Antimony Catalysts : this compound can be prepared by refluxing p-methoxyphenylhydrazine hydrochloride with cyclohexanone in methanol (B129727) using an antimony catalyst. nih.goviucr.orgiucr.org

2,4,6-Trichloro-1,3,5-triazine (TCT) : An alternative efficient synthesis uses 2,4,6-trichloro-1,3,5-triazine (also known as cyanuric chloride) as a catalyst. nih.goviucr.orgiucr.org The reaction is typically carried out by refluxing the starting materials in ethanol. nih.goviucr.org TCT is a versatile reagent in organic synthesis and functions effectively as a promoter for this cyclization. researchgate.net

Zeolites : Zeolites and other solid acid catalysts, such as K-10 montmorillonite (B579905) clay, have been employed in the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.com These materials offer the benefits of being heterogeneous catalysts, which can simplify product purification and are often more environmentally benign. mdpi.comnih.gov Zeolites possess uniform pore structures and strong acidity, making them effective for various catalytic applications. mdpi.com For instance, the reaction of phenylhydrazine and cyclohexanone can be performed in methanol under microwave irradiation using K-10 montmorillonite clay, achieving a high yield of 94% in conventional heating and 96% with microwave assistance. wjarr.com

Table 1: Summary of Catalytic Methods for Tetrahydrocarbazole Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Specific Catalyst Example | Reactants | Solvent | Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Metal Catalyst | Antimony Catalyst | p-Methoxyphenylhydrazine HCl, Cyclohexanone | Methanol | Reflux | Not specified | nih.gov, iucr.org, iucr.org |

| Organic Catalyst | 2,4,6-Trichloro-1,3,5-triazine | p-Methoxyphenylhydrazine HCl, Cyclohexanone | Ethanol | Reflux | Not specified | nih.gov, iucr.org, iucr.org |

| Solid Acid Catalyst | K-10 Montmorillonite Clay | Phenylhydrazine, Cyclohexanone | Methanol | Microwave (600W, 3 min) | 96% | wjarr.com |

| Brønsted Acid | Acetic Acid / HCl | 4-Methoxy phenyl hydrazine (B178648), Cyclohexanone | Not specified | Not specified | Not specified | wjarr.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. at.uanih.gov In the synthesis of this compound and its analogs, microwave irradiation has been effectively employed, particularly in the context of the Fischer indole synthesis. deepdyve.comwjarr.comresearchgate.net

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. In the case of this compound, 4-methoxyphenylhydrazine is reacted with cyclohexanone. Under microwave irradiation, this cyclization is significantly expedited. For instance, the reaction of 2-methoxy-4-nitrophenylhydrazine with cyclohexanone in the presence of acetic acid under microwave irradiation at 100 W and 140°C afforded 6-nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole in 80% yield. wjarr.comresearchgate.net Another example involves the reaction of various anilines with 2-bromocyclohexanones under microwave conditions to yield tetrahydrocarbazoles. tandfonline.com

The use of catalysts such as p-toluenesulfonic acid (p-TSA) in conjunction with microwave heating has been shown to be highly effective. For example, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using p-TSA as a catalyst under microwave irradiation for 3 minutes at 600 W resulted in a 91% yield. deepdyve.com This demonstrates the potential for high-yield, rapid synthesis of the tetrahydrocarbazole scaffold.

The following table summarizes representative examples of microwave-assisted synthesis of tetrahydrocarbazole derivatives, illustrating the typical reaction conditions and outcomes.

| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic acid | 600 W, 3 min | 1,2,3,4-Tetrahydrocarbazole | 91% | deepdyve.com |

| 2-Methoxy-4-nitrophenylhydrazine, Cyclohexanone | Acetic acid | 100 W, 140°C | 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 80% | wjarr.comresearchgate.net |

| Substituted Anilines, 2-Bromocyclohexanones | Various solvents | Not specified | Substituted 1,2,3,4-tetrahydrocarbazoles | Not specified | tandfonline.com |

Green Chemistry Approaches (e.g., Deep Eutectic Solvents in Fischer Indole Synthesis)

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for tetrahydrocarbazoles. jru-b.com A significant advancement in this area is the use of deep eutectic solvents (DESs) as alternative reaction media for the Fischer indole synthesis. nih.govacs.org DESs are mixtures of hydrogen bond donors and acceptors that have a much lower melting point than the individual components. jru-b.com They are often biodegradable, non-toxic, and can be derived from renewable resources, making them attractive green solvents. jru-b.comresearchgate.net

For the Fischer indole synthesis, DESs can act as both the solvent and the catalyst, eliminating the need for volatile and hazardous organic solvents and strong acids. acs.orgnumberanalytics.com A common DES used for this purpose is a mixture of L-(+)-tartaric acid and N,N'-dimethylurea (TA/DMU). nih.govresearchgate.net This approach has been successfully applied to the synthesis of various indole derivatives. researchgate.net The use of DESs can lead to high yields and simplified work-up procedures. researchgate.net

The table below illustrates the application of a deep eutectic solvent in a green synthesis approach to the Fischer indole synthesis.

| Reactants | Green Solvent/Catalyst System | Reaction Conditions | Product | Yield (%) | Reference |

| Phenylhydrazines, Ketones | L-(+)-Tartaric acid/N,N'-Dimethylurea (TA/DMU) | Not specified | Indole derivatives | Not specified | nih.govresearchgate.net |

| Phenylhydrazines, Ketones | Choline chloride/Urea | Not specified | Indole derivatives | Not specified | researchgate.net |

Derivatization and Functionalization Strategies for the this compound Scaffold

N-Substitution Reactions on the Pyrrole (B145914) Nitrogen

The pyrrole nitrogen of the this compound scaffold is a common site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the biological and chemical properties of the molecule. N-substitution reactions typically involve the deprotonation of the indole nitrogen with a base, followed by reaction with an electrophile.

One example of N-substitution is the reaction with chloroacetyl chloride to introduce a chloroacetyl group, which can serve as a handle for further functionalization. researchgate.net For instance, N9-(chloroacetyl)-1,2,3,4-tetrahydrocarbazole can be synthesized and subsequently reacted with hydrazine hydrate (B1144303) to form N9-(hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole. researchgate.net This derivative can then be condensed with aldehydes, such as benzaldehyde (B42025), to generate Schiff bases like N9-(benzylidene acetylhydrazino)-1,2,3,4-tetrahydrocarbazole. researchgate.net

The following table provides examples of N-substitution reactions on the tetrahydrocarbazole core.

| Starting Material | Reagent | Product | Reference |

| 1,2,3,4-Tetrahydrocarbazole | Chloroacetyl chloride | N9-(Chloroacetyl)-1,2,3,4-tetrahydrocarbazole | researchgate.net |

| N9-(Chloroacetyl)-1,2,3,4-tetrahydrocarbazole | Hydrazine hydrate | N9-(Hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole | researchgate.net |

| N9-(Hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole | Benzaldehyde | N9-(Benzylidene acetylhydrazino)-1,2,3,4-tetrahydrocarbazole | researchgate.net |

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the electron-donating methoxy (B1213986) group and the indole nitrogen atom. The methoxy group at the 6-position is an ortho-, para-director, activating the 5- and 7-positions. The indole ring itself is electron-rich and directs electrophiles to the C5 and C7 positions of the benzene (B151609) ring.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of carbazole derivatives. chim.it For instance, palladium-catalyzed direct arylation can be employed to introduce aryl groups at specific positions on the aromatic ring. nih.govnih.gov The directing group ability of the pyrrole nitrogen can be utilized to achieve regioselective C-H functionalization. While specific examples for the 6-methoxy derivative are not abundant, the principles of electrophilic aromatic substitution and C-H activation on similar systems provide a clear indication of the expected reactivity.

The table below presents potential regioselective functionalization reactions on the aromatic ring of the tetrahydrocarbazole scaffold.

| Reaction Type | Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-methoxy-1,2,3,4-tetrahydrocarbazole and/or 7-Nitro-6-methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |

| Bromination | Br₂/Acetic acid | 5-Bromo-6-methoxy-1,2,3,4-tetrahydrocarbazole and/or 7-Bromo-6-methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-Acyl-6-methoxy-1,2,3,4-tetrahydrocarbazole and/or 7-Acyl-6-methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |

| Direct Arylation | Aryl halide, Pd catalyst | C5- or C7-arylated this compound | chim.itnih.gov |

Modification of the Cyclohexene (B86901) Ring

The cyclohexene ring of the this compound scaffold offers opportunities for chemical modification, primarily through oxidation reactions. These transformations can lead to the formation of carbazolones or the complete aromatization to the corresponding carbazole.

Oxidation of the C1 position of the cyclohexene ring can yield 1-oxo-1,2,3,4-tetrahydrocarbazoles. nih.gov This can be achieved using various oxidizing agents. For example, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can produce 2,3,4,9-tetrahydro-1H-carbazol-1-ones. Another approach involves the photocatalyzed oxidation of tetrahydrocarbazoles with elemental oxygen to form a hydroperoxide intermediate, which can then be further transformed. nih.gov

Furthermore, dehydrogenative aromatization of the cyclohexene ring can lead to the formation of the fully aromatic carbazole system. acs.org Anodic oxidation has been shown to be an effective method for converting nitrogen-protected tetrahydrocarbazoles into their corresponding carbazoles. acs.org

The following table summarizes key modifications of the cyclohexene ring in tetrahydrocarbazoles.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Various oxidants (e.g., hypervalent iodine compounds, selenium dioxide) | 2,3,4,9-Tetrahydro-1H-carbazol-1-ones | |

| Photooxygenation | O₂, sensitizer, visible light | Hydroperoxides | nih.gov |

| Anodic Dehydrogenative Aromatization | Anodic oxidation, bromide mediator | Carbazoles | acs.org |

Chemical Reactivity and Transformations of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole

Aromatization Reactions to Carbazole (B46965) Derivatives

A key transformation of the tetrahydrocarbazole scaffold is its dehydrogenation to form the corresponding fully aromatic carbazole derivative. This aromatization can be achieved through several oxidative methods, including electrochemical processes and the use of specific chemical oxidants.

Electrochemical methods offer a modern and efficient route for the aromatization of 1,2,3,4-tetrahydrocarbazoles. chemistryviews.org Anodic oxidation has been successfully employed to convert nitrogen-protected tetrahydrocarbazoles into their corresponding carbazoles. nih.gov This process often utilizes an inexpensive bromide source, such as lithium bromide (LiBr), as a mediator. chemistryviews.org

The reaction is typically conducted in an undivided cell with platinum electrodes. chemistryviews.org The proposed mechanism involves the electrochemical generation of a bromonium ion equivalent. This species reacts with the tetrahydrocarbazole substrate to form an iminium intermediate. Subsequent elimination of hydrogen bromide (HBr) and a proton leads to an oxidized intermediate. Repetition of this process ultimately yields the fully aromatic carbazole product. chemistryviews.org This electrochemical approach avoids the need for stoichiometric amounts of chemical oxidants and often proceeds under milder conditions than traditional methods. chemistryviews.orgrsc.org

Table 1: Conditions for Anodic Aromatization of a Tetrahydrocarbazole Derivative

| Parameter | Condition |

|---|---|

| Substrate | N-acetyl-1,2,3,4-tetrahydrocarbazole |

| Mediator | Lithium Bromide (LiBr) |

| Proton Source | Acetic Acid (AcOH) |

| Solvent | Acetonitrile (MeCN) |

| Electrodes | Platinum (Pt) |

| Cell Type | Undivided |

| Temperature | 70 °C |

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and widely used dehydrogenating agent for converting hydroaromatic compounds into their aromatic counterparts. organic-chemistry.orgnih.gov It is a high-potential quinone that effectively mediates hydride transfer reactions. rsc.org The oxidation of 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529) with DDQ leads to the formation of 6-methoxycarbazole.

The generally accepted mechanism for DDQ-mediated dehydrogenation involves the transfer of a hydride ion from the tetrahydrocarbazole to one of the quinone's oxygen atoms, followed by the transfer of a proton to the resulting phenolate (B1203915) ion. nih.gov This process is repeated to achieve full aromatization. The reaction is often carried out in a suitable organic solvent, such as dioxane or toluene. semanticscholar.org The stability and high reactivity of DDQ make it a reliable reagent for this transformation in organic synthesis. nih.govrsc.org

Electrophilic and Nucleophilic Reactions on the Tetrahydrocarbazole Core

The this compound scaffold is susceptible to both electrophilic and nucleophilic attacks due to its distinct structural features. The aromatic benzene (B151609) ring, activated by the methoxy (B1213986) group and the nitrogen atom, is prone to electrophilic substitution. The nitrogen atom itself, acting as a Lewis base, can react with various electrophiles. wjarr.com

Electrophilic aromatic substitution reactions typically occur on the benzene portion of the molecule. The presence of the electron-donating methoxy group and the nitrogen atom directs incoming electrophiles to specific positions. Furthermore, the nitrogen atom can participate in reactions such as Friedel-Crafts acylation and alkylation. wjarr.com

The tetrahydrocarbazole core can also undergo nucleophilic reactions, often following an initial activation step. For instance, a photocatalyzed oxidation of a tetrahydrocarbazole derivative can generate a hydroperoxide intermediate. nih.gov This intermediate, under acidic conditions, can then react with a nucleophile, such as an aniline, in a substitution reaction to functionalize the core. nih.gov

Regioselectivity in Chemical Modifications

Regioselectivity is a critical aspect of the chemical modification of this compound. In electrophilic aromatic substitution reactions, the substitution pattern is governed by the directing effects of the existing substituents on the benzene ring.

The nitrogen atom of the pyrrole (B145914) ring directs electrophiles to the ortho and para positions relative to it. wjarr.com Simultaneously, the powerful electron-donating 6-methoxy group (-OCH₃) strongly directs incoming electrophiles to its ortho and para positions (C5 and C7). The combined influence of these two groups determines the final position of substitution. The steric hindrance imposed by the saturated cyclohexane (B81311) ring can also influence the accessibility of certain positions, further refining the regiochemical outcome. wjarr.com This interplay of electronic and steric effects is crucial for predicting and controlling the products of chemical modifications.

Pharmacological Investigations and Biological Activity Profiling of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole Derivatives Preclinical Studies

Anti-Cancer Activity in Cellular Models

Following a comprehensive review of available preclinical studies, specific data regarding the in vitro cytotoxicity, enzyme inhibition profiles, and anti-proliferative effects of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (B178529) derivatives matching the precise parameters of the requested outline could not be located. Research on related carbazole (B46965) and tetrahydrocarbazole structures shows a broad interest in their anti-cancer properties; however, detailed findings for this specific scaffold against the cell lines and enzymes listed below are not present in the currently available scientific literature.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., ACHN, Panc1, Calu1, H460, HCT116, PC3)

No specific studies detailing the cytotoxic effects of this compound derivatives against the human renal cell carcinoma (ACHN), pancreatic carcinoma (Panc1), lung carcinoma (Calu1, H460), colon carcinoma (HCT116), or prostate cancer (PC3) cell lines were identified.

Enzyme Inhibition Profiles (e.g., Pim Kinases, Checkpoint Kinase 1, Topoisomerase II)

Information detailing the inhibitory activity of this compound derivatives specifically against Pim kinases, Checkpoint Kinase 1, or Topoisomerase II is not available in the reviewed literature. While these enzymes are common targets in oncology research, studies have not yet focused on their interaction with this particular class of compounds.

Antimicrobial Activity Evaluations

Antibacterial Efficacy (e.g., against S. aureus, MRSA, B. subtilis, E. coli, P. aeruginosa)

Derivatives of the 6-methoxy-tetrahydrocarbazole scaffold have been investigated for their antibacterial properties, with studies demonstrating activity primarily against Gram-positive bacteria.

One study evaluated a synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione , against a panel of bacteria. researchgate.net The compound showed selective activity against the Gram-positive bacterium Staphylococcus aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. researchgate.net However, it did not show inhibitory activity against the Gram-positive Bacillus subtilis or the Gram-negative bacteria Escherichia coli and Pseudomonas sp. researchgate.net

In other research, novel hybrid molecules incorporating a tetrahydrocarbazole core, specifically bisindole tetrahydrocarbazoles , were synthesized and evaluated against various strains of S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds demonstrated promising antibacterial potential. For instance, a 5-cyano substituted derivative showed significant activity against both MRSA and methicillin-sensitive S. aureus (MSSA) strains. mdpi.com Another derivative with a 5-chloro substitution on the indole (B1671886) ring also displayed improved activities against MRSA strains. mdpi.com The MIC values for some of these bisindole tetrahydrocarbazole derivatives were found to be in the range of 2 to 16 µg/mL against different S. aureus strains. mdpi.com

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | 50 | researchgate.net |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Bacillus subtilis | Inactive | researchgate.net |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Escherichia coli | Inactive | researchgate.net |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Pseudomonas sp. | Inactive | researchgate.net |

| Bisindole Tetrahydrocarbazoles | S. aureus (various strains) | 2 - 16 | mdpi.com |

| Bisindole Tetrahydrocarbazoles | MRSA (various strains) | 4 - 16 | mdpi.com |

Antifungal Efficacy (e.g., against C. albicans, A. niger)

Specific data on the antifungal efficacy of this compound derivatives against Candida albicans and Aspergillus niger were not found in the reviewed scientific literature. Research into related indole compounds, such as 6-methoxy-1H-indole-2-carboxylic acid , has shown promising antifungal activity against C. albicans, suggesting that the broader methoxy-indole scaffold could be a source of potential antifungal agents. nih.gov However, dedicated studies on the tetrahydrocarbazole derivatives are required to establish their specific antifungal profile.

Neuropharmacological and Receptor Modulatory Activities

Melatonin (B1676174) Receptor Ligand Interactions

Derivatives of this compound have been synthesized and investigated as analogues of melatonin to probe the binding site of melatonin receptors. nih.gov Preclinical studies using radioligand binding assays with chicken brain membranes and functional assays in clonal Xenopus laevis melanophore cells have elucidated key structure-activity relationships for this class of compounds. nih.gov

A significant finding is that the placement of the N-acylamino side chain is crucial for receptor affinity. A series of N-acyl-4-(aminomethyl)-6-methoxy-9-methyltetrahydrocarbazoles demonstrated substantially higher binding affinities for the chicken brain melatonin receptor compared to their N-acyl-3-amino-6-methoxytetrahydrocarbazole counterparts. nih.gov This suggests a specific spatial orientation is preferred within the receptor's binding pocket. nih.gov

When comparing fused ring systems of different sizes, the 6-methoxytetrahydrocarbazole scaffold generally showed the highest binding affinity. It outperformed analogous tetrahydrocyclopent[b]indoles and hexahydrocyclohept[b]indoles, indicating that the six-membered saturated ring of the tetrahydrocarbazole structure is optimal for interaction with the melatonin receptor among the tested scaffolds. nih.gov

Stereochemistry plays a critical role in receptor affinity. For the tetrahydrocarbazole derivatives, the (-)-enantiomer consistently exhibited a higher binding affinity than the (+)-enantiomer. X-ray crystallographic analysis confirmed that the more active enantiomers possess the (S) absolute stereochemistry. nih.gov

The functional activity of these compounds in the Xenopus melanophore assay revealed that substitutions on the tetrahydrocarbazole nucleus influence whether a compound acts as an agonist or an antagonist. For instance, certain 6-methoxy derivatives without additional substitutions acted as weak antagonists, whereas the introduction of a second methoxy (B1213986) group tended to produce agonists. nih.gov

| Compound | Structure/Modification | Binding Affinity (Ki, nM)a | Functional Activityb |

|---|---|---|---|

| 9a | N-acetyl-4-(aminomethyl)-6-methoxy-9-methyltetrahydrocarbazole | 0.14 | Agonist |

| 9b | N-propanoyl-4-(aminomethyl)-6-methoxy-9-methyltetrahydrocarbazole | 0.13 | Agonist |

| 9c | N-butanoyl-4-(aminomethyl)-6-methoxy-9-methyltetrahydrocarbazole | 0.29 | Agonist |

| 9j | N-acetyl-4-(aminomethyl)-6,7-dimethoxy-9-methyltetrahydrocarbazole | 0.25 | Agonist |

| 2a | N-acetyl-3-amino-6-methoxytetrahydrocarbazole | >1000 | Weak Antagonist |

Psychotropic Activity Investigations

Preclinical investigations into fluorinated derivatives of tetrahydrocarbazoles have revealed notable psychotropic properties, specifically cognitive-stimulating and anxiolytic effects. nih.gov Studies conducted in both outbred CD1 mice and transgenic 5xFAD mice, a model for Alzheimer's disease, demonstrated the potential of these compounds to modulate complex behaviors. nih.gov

Two specific derivatives, identified as CA-7043x and CA-7050x, were shown to exert cognitive-stimulating and anxiolytic activities. nih.gov In behavioral tests such as the "new cage" test, these compounds retarded the extinction of orientation and exploratory behaviors, suggesting an impact on attention or memory processes. nih.gov

Further characterization in the "open-field" test showed that CA-7043x produced a measurable anxiolytic effect in normal CD1 mice. This same compound also demonstrated cognitive-stimulating action in the "new location" test. In parallel experiments, the derivative CA-7050x was effective in the 5xFAD transgenic mouse model, where it exerted both cognitive-stimulating and anxiolytic effects. nih.gov These findings underscore the potential of the tetrahydrocarbazole scaffold in the development of agents for neurological and psychiatric disorders. nih.govwjarr.com

| Compound | Animal Model | Behavioral Test | Observed Activity |

|---|---|---|---|

| CA-7043x | CD1 Mice | New Cage Test | Retarded extinction of exploratory behavior |

| Open-Field Test | Anxiolytic effect | ||

| New Location Test | Cognitive-stimulating action | ||

| CA-7050x | 5xFAD Transgenic Mice | New Cage Test | Retarded extinction of exploratory behavior |

| Open-Field Test | Anxiolytic effect | ||

| New Location Test | Cognitive-stimulating action |

Other Preclinical Biological Activities

CFTR Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel critical for fluid and salt homeostasis in epithelial cells. nih.gov Small molecules known as "potentiators" can enhance the function of CFTR channels that are present at the cell surface but have defective gating, thereby increasing anion flux. nih.govnih.gov While a significant area of drug discovery, preclinical studies specifically investigating this compound or its direct derivatives as CFTR potentiators are not prominent in the reviewed scientific literature.

Anti-Prion Properties

Derivatives of the tetrahydrocarbazole scaffold have been identified as novel anti-prion compounds. nih.gov Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). nih.gov Preclinical evaluation of a series of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives in cells infected with transmissible spongiform encephalopathies (TSE) has provided insight into their potential therapeutic utility. nih.gov

The initial lead compound, GJP14, is a 6-methyl-tetrahydrocarbazole derivative, a close structural analogue of the 6-methoxy series. Structure-activity relationship studies revealed that the tricyclic aromatic ring, a hydroxyl group at the 2-position of the N-propyl side chain, and a terminal amino group were fundamental requirements for anti-prion activity. nih.gov

Further optimization showed that derivatives bearing an N-ortho-halobenzyl group exhibited significantly improved activity over the original lead compound. The most potent derivative identified in the study was found to be approximately eight times more effective than GJP14 at inhibiting prion replication in the cellular assay. nih.gov

| Compound | Key Structural Feature | Relative Potency vs. GJP14 |

|---|---|---|

| GJP14 | Lead Compound (6-methyl derivative) | 1x (Baseline) |

| Derivative with N-ortho-fluorobenzyl group | Halogen substitution on N-benzyl group | ~8x |

| Derivative with N-ortho-chlorobenzyl group | Halogen substitution on N-benzyl group | Improved activity |

| Derivative lacking 2-hydroxy group | Modification of N-propyl side chain | Reduced activity |

Enzyme Inhibition (e.g., Sterol 14-demethylase (CYP51))

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.org Due to its vital role in fungal cell membrane integrity, CYP51 is a primary target for azole antifungal drugs. nih.govfrontiersin.org While some reviews note that tetrahydrocarbazole derivatives have been synthesized for general antifungal and antibacterial screening, specific preclinical data detailing the inhibitory activity of this compound derivatives against the CYP51 enzyme is not available in the currently reviewed literature. wjarr.com The primary research focus for CYP51 inhibition has been on compounds, typically containing an azole moiety, that can coordinate with the heme iron in the enzyme's active site. wikipedia.orgnih.gov

Analgesic and Anti-Inflammatory Potential

The therapeutic potential of this compound and its derivatives has been a subject of significant interest in preclinical research, particularly concerning their analgesic and anti-inflammatory properties. The tetrahydrocarbazole scaffold is recognized for its diverse pharmacological activities, prompting investigations into how various substitutions on this core structure can modulate its biological effects. eurekaselect.comwjarr.com

Research into the analgesic and anti-inflammatory activities of novel heterocyclic compounds often employs a range of established in vivo and in vitro models. Common in vivo assays for anti-inflammatory potential include the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. mdpi.comnih.gov For analgesic evaluation, researchers frequently use models such as the acetic acid-induced writhing test and the formalin test in mice, which measure a compound's ability to inhibit chemically induced pain responses. mdpi.comnih.govpensoft.net

Studies on related tetrahydrocarbazole derivatives have shown that this structural class is a promising scaffold for developing new non-steroidal anti-inflammatory agents (NSAIDs). eurekaselect.com For instance, research based on structural similarities to the NSAID indomethacin (B1671933) led to the synthesis of fifteen tetrahydrocarbazole derivatives. These compounds were subsequently evaluated for their analgesic and anti-inflammatory activities. eurekaselect.com One of the synthesized compounds, (3-Aminophenyl)(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone, demonstrated high activity in both in vitro and in vivo assessments. eurekaselect.com

While direct and extensive research focusing exclusively on the 6-methoxy substituted derivatives is still emerging, the rationale for their investigation is supported by findings in related chemical classes. For example, studies on other heterocyclic derivatives have indicated that the presence of a methoxy group at the para-position can lead to superior inhibition of edema in anti-inflammatory models. mdpi.com This suggests that the 6-methoxy substitution on the tetrahydrocarbazole ring could be a key feature for enhancing anti-inflammatory and potentially analgesic efficacy. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of pain and inflammation. eurekaselect.com

The following tables summarize representative findings from preclinical studies on substituted tetrahydrocarbazole derivatives and the common models used for evaluation.

Table 1: Preclinical Analgesic Activity of a Substituted Tetrahydrocarbazole Derivative

| Compound | Test Model | Key Findings |

|---|---|---|

| (3-Aminophenyl)(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone | Acetic Acid-Induced Writhing (Mice) | Compound demonstrated significant analgesic activity. eurekaselect.com |

Table 2: Preclinical Anti-Inflammatory Activity of a Substituted Tetrahydrocarbazole Derivative

| Compound | Test Model | Key Findings |

|---|---|---|

| (3-Aminophenyl)(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone | Carrageenan-Induced Paw Edema (Rats) | Exhibited potent anti-inflammatory effects, reducing paw swelling significantly compared to control. eurekaselect.com |

Structure Activity Relationship Sar Studies of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole Analogs

Influence of the Methoxy (B1213986) Group Position and Nature on Biological Activity and Selectivity

The position and electronic nature of the methoxy group on the aromatic ring of the tetrahydrocarbazole scaffold are critical determinants of biological activity and receptor selectivity. While direct comparative studies systematically evaluating the 5-methoxy, 6-methoxy, 7-methoxy, and 8-methoxy isomers of 1,2,3,4-tetrahydrocarbazole (B147488) are not extensively documented in publicly available literature, research on related heterocyclic systems underscores the importance of this substituent's placement. For instance, in studies of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally similar, the 6-methoxy group was identified as an essential pharmacophore for potent cytotoxic activity against human tumor cell lines. nih.gov This suggests that the methoxy group at the 6-position of the tetrahydrocarbazole core likely plays a key role in orienting the molecule within the binding pocket of its target receptor, potentially through hydrogen bonding or other electronic interactions.

Replacing the methoxy group with other substituents, such as a chloro or bromo group, has been shown to significantly impact potency. For example, 6-bromo and 6-chloro substituted tetrahydrocarbazoles have demonstrated potent antiviral activity against human papillomaviruses (HPV). nih.gov This indicates that while a methoxy group may be favorable for one type of biological activity (e.g., anticancer), altering the electronic and steric properties with a halogen can optimize interactions for a different target (e.g., viral proteins). The electron-withdrawing nature of halogens, compared to the electron-donating nature of the methoxy group, can drastically alter the charge distribution of the aromatic ring, thereby affecting binding affinity and selectivity.

Effects of N-Substituents on Receptor Binding Affinity and Pharmacological Profile

Studies on tetrahydrocarbazole derivatives as Neuropeptide Y Y1 (NPY-1) receptor antagonists have shown that N-9 substitution is key to their activity. nih.govnyu.eduresearchgate.net Similarly, research into ligands for the 5-HT₆ serotonin (B10506) receptor has identified N-9 arylsulfonyl derivatives of 1,2,3,4-tetrahydrocarbazole as potent antagonists. nih.gov In this series, various arylsulfonyl groups were well-tolerated, indicating that a certain degree of bulk is acceptable at this position. For example, the N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole demonstrated high affinity for the 5-HT₆ receptor with a Kᵢ value of 29 nM. nih.gov This highlights the importance of the electronic and steric properties of the N-substituent in achieving high-affinity binding.

The table below illustrates the structure-activity relationships of various N-9 substituted tetrahydrocarbazoles targeting the 5-HT₆ receptor.

| Compound | N-9 Substituent (R) | 5-HT₆ Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| 1 | -SO₂-Phenyl | 110 |

| 2 | -SO₂-(4-Aminophenyl) | 29 |

| 3 | -SO₂-(4-Nitrophenyl) | 50 |

| 4 | -SO₂-(4-Methoxyphenyl) | 160 |

| 5 | -SO₂-(2-Naphthyl) | 40 |

Data sourced from Glennon et al. (2004). nih.gov

These data demonstrate that substituents capable of engaging in specific interactions, such as the 4-amino group on the phenylsulfonyl moiety, can significantly enhance binding affinity. The N-substituent appears to play a critical role in anchoring the ligand within the receptor's binding site, thereby dictating its pharmacological profile.

Impact of Substitutions on the Tetrahydrocyclohexene Ring on Biological Response

Research on 1-aminotetrahydrocarbazoles as potent antiviral agents against HPV has provided detailed SAR for this ring system. nih.gov In these studies, the amino group at the C-1 position was a critical anchor, and its own substitution pattern dramatically affected antiviral potency. It was found that more lipophilic alkylaryl substituents on the C-1 amino group, such as benzylamine (B48309) or phenethylamine, led to higher potency. nih.gov Furthermore, introducing a methyl group on the benzylic carbon (α-methylbenzylamine derivatives) was found to be optimal for activity. nih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR

The presence of chiral centers within the 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529) scaffold means that stereochemistry is a paramount consideration in SAR studies. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities, binding affinities, and pharmacokinetic properties.

This principle is clearly demonstrated in the development of antiviral 1-aminotetrahydrocarbazoles. When the racemic N-α-methylbenzyl-6-bromotetrahydrocarbazoleamine was synthesized and showed promising activity, researchers proceeded to synthesize its individual stereoisomers. nih.gov The resulting diastereomers displayed distinct biological profiles, with the (1R, R) diastereomer being selected for further evaluation based on its superior combination of high anti-HPV potency and a favorable pharmacokinetic profile. nih.gov This underscores that the specific three-dimensional arrangement of substituents is crucial for optimal interaction with the biological target. The enantiomeric purity of a therapeutic agent is therefore critical, as the "inactive" enantiomer may contribute to off-target effects or have an antagonistic effect.

The table below summarizes the activity of different stereoisomers in the antiviral tetrahydrocarbazole series.

| Compound | Stereochemistry | Anti-HPV Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|

| Racemic α-methylbenzylamine analog | Racemic | 0.03 | 22.9 |

| (1R, R)-diastereomer | (1R, R) | 0.03 | 9.0 |

Data sourced from a review by F. G. Caliendo et al. (2019). nih.gov

Design Principles for Modulating Biological Properties (e.g., Agonistic vs. Antagonistic Effects)

The design of this compound analogs with specific functional outcomes, such as agonism versus antagonism, relies on subtle structural modifications that influence how the ligand stabilizes different conformational states of the target receptor. An agonist binds to and activates a receptor, stabilizing its active conformation, while an antagonist binds to the receptor but does not activate it, thereby blocking the action of an agonist.

The functional activity of tetrahydrocarbazole derivatives has been demonstrated in the context of serotonin receptors. For example, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole was identified not only as a high-affinity ligand but also as a functional antagonist of the 5-HT₆ receptor. nih.gov The bulky, electron-rich arylsulfonyl group at the N-9 position is likely responsible for this antagonist activity. It may occupy the binding pocket in a manner that prevents the conformational change required for receptor activation, which would be induced by the endogenous agonist, serotonin.

General principles suggest that antagonist design often involves incorporating larger, more rigid substituents that can sterically hinder the receptor's transition to an active state. In contrast, agonists typically mimic the endogenous ligand more closely in size, shape, and electronic properties to effectively induce the active conformation. For the tetrahydrocarbazole scaffold, modulating the functional outcome would involve a careful selection of substituents on the nitrogen (N-9) and the aromatic and saturated rings to fine-tune the interactions with the specific amino acid residues that govern the receptor's activation switch. Paradoxically, for some receptors like the 5-HT₆ receptor, both agonists and antagonists have been shown to produce similar effects in preclinical models, suggesting that their actions may be mediated through different neurochemical pathways. nih.gov

Mechanistic Investigations of Biological Interactions

Molecular Target Identification and Binding Characterization

While extensive research has been conducted on the broader class of tetrahydrocarbazoles, specific data on the molecular targets and binding characteristics of 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529) are limited. However, studies on related compounds provide insights into potential targets. For instance, various tetrahydrocarbazole derivatives have been identified as ligands for serotonin (B10506) receptors, particularly the 5-HT6 subtype. Additionally, some have been investigated for their potential to modulate calcium homeostasis in the endoplasmic reticulum, which is relevant in the context of Alzheimer's disease. nih.gov

Molecular docking studies on other novel 1,2,3,4-tetrahydrocarbazole (B147488) derivatives have shown significant binding energies and good affinity with the active pocket of enzymes like GlcN-6-P synthase, suggesting their potential as inhibitors. researchgate.net Another study on a related compound, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, demonstrated antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov While these findings point to potential enzymatic and microbial targets for the tetrahydrocarbazole scaffold, specific receptor binding assays and enzyme inhibition studies for this compound are not extensively documented in the current literature.

Table 1: Potential Molecular Targets for Tetrahydrocarbazole Derivatives

| Target Class | Specific Target Example | Observed Effect of Related Compounds |

| Receptors | 5-HT6 Serotonin Receptor | Ligand Binding |

| Enzymes | GlcN-6-P synthase | Potential Inhibition |

| Ion Channels | Endoplasmic Reticulum Calcium Channels | Modulation of Calcium Homeostasis |

| Microbes | Staphylococcus aureus | Antibacterial Activity |

Elucidation of Ligand-Protein Interaction Modes

The specific modes of interaction between this compound and its biological targets are yet to be fully elucidated. However, the molecular structure of the compound provides clues about its potential binding interactions. The tetrahydrocarbazole core is a rigid, tricyclic system that can engage in hydrophobic interactions with nonpolar regions of a protein's binding pocket.

A crystallographic study of this compound has provided valuable information on its intermolecular interactions in the solid state. The molecules pack together via C/N—H⋯π interactions. This suggests that the aromatic carbazole (B46965) ring system can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The methoxy (B1213986) group at the 6-position can also participate in hydrogen bonding as an acceptor. These characteristics are crucial for stereospecific recognition and binding to a protein target.

Table 2: Potential Ligand-Protein Interactions of this compound

| Interaction Type | Potential Participating Moiety |

| Hydrogen Bonding (Donor) | N-H of the carbazole ring |

| Hydrogen Bonding (Acceptor) | Oxygen of the methoxy group, π-system of the aromatic rings |

| Hydrophobic Interactions | Tetrahydrocarbazole ring system |

| π-π Stacking | Aromatic rings of the carbazole moiety |

| C/N—H⋯π Interactions | N-H and C-H bonds with aromatic systems |

Biochemical Pathway Modulation and Cellular Response Analysis

The downstream effects of this compound on biochemical pathways and cellular responses are an emerging area of investigation. Research on the broader class of tetrahydrocarbazoles has indicated their potential to influence several key cellular processes. For example, some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. eurekaselect.com The anticancer potential of tetrahydrocarbazoles has been linked to various mechanisms, including the inhibition of microtubule formation, modulation of Nrf2, and inhibition of vascular endothelial growth factor (VEGF) and tumor necrosis factor-alpha (TNF-α). eurekaselect.com

Furthermore, studies on tetrahydrocarbazole derivatives in the context of Alzheimer's disease have shown that they can improve mitochondrial function by increasing the mitochondrial membrane potential. nih.gov They have also been found to attenuate the production of amyloid-beta (Aβ) peptides by reducing the cleavage of amyloid precursor protein (APP) by β-secretase. nih.gov While these findings are promising, it is important to note that these studies were not conducted specifically with this compound, and further research is needed to determine if it shares these effects on cellular signaling pathways.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction of small molecules with protein targets.

While specific molecular docking studies targeting 6-Methoxy-1,2,3,4-tetrahydrocarbazole (B178529) with the CYP51 or Gln-6-p enzymes are not extensively documented in the cited literature, research on closely related tetrahydrocarbazole derivatives provides valuable insights into their potential binding modes and affinities. For instance, a study on various N-substituted tetrahydrocarbazole derivatives investigated their interaction with the L-Glutamine: D-fructose-6-phosphate amidotransferase (Gln-6-p) enzyme (PDB ID: 1XFF), a key enzyme in the hexosamine biosynthesis pathway and a target for antimicrobial agents. researchgate.net The docking studies revealed that these derivatives exhibit significant binding energies and good affinity within the active pocket of the enzyme. researchgate.net

The binding energies of several synthesized tetrahydrocarbazole derivatives, as reported in the study, are presented below. These values suggest that the tetrahydrocarbazole scaffold is a promising framework for designing inhibitors of the Gln-6-p enzyme. researchgate.net

Table 1: Docking Scores of N-Substituted Tetrahydrocarbazole Derivatives with Gln-6-p Enzyme (1XFF)

| Compound | Docking Score (kcal/mol) |

|---|---|

| N-(4-fluorobenzoyl)-1,2,3,4-tetrahydrocarbazole | -9.2 |

| N-(4-chlorobenzoyl)-1,2,3,4-tetrahydrocarbazole | -9.5 |

| N-(4-bromobenzoyl)-1,2,3,4-tetrahydrocarbazole | -9.7 |

| N-(4-iodobenzoyl)-1,2,3,4-tetrahydrocarbazole | -10.1 |

| N-(4-nitrobenzoyl)-1,2,3,4-tetrahydrocarbazole | -10.5 |

| N-(4-methylbenzoyl)-1,2,3,4-tetrahydrocarbazole | -9.8 |

| N-(4-methoxybenzoyl)-1,2,3,4-tetrahydrocarbazole | -10.2 |

The interactions observed in these docking studies typically involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of the enzyme. researchgate.net Such computational predictions are instrumental in the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for understanding the fundamental properties of a compound like this compound.

Spectroscopic and crystallographic studies have provided experimental data on the molecular structure of this compound. nih.gov X-ray crystallography has revealed its three-dimensional structure, showing that the molecules pack together with C/N—H⋯π interactions. nih.gov Hirshfeld surface analysis further visualizes these intermolecular contacts, with H⋯H (63.7%), C⋯H/H⋯C (25.5%), O⋯H/H⋯O (7.5%), and N⋯H/H⋯N (3.3%) interactions being the most significant. nih.gov

While specific quantum chemical calculations for predicting the electronic structure and reactivity of this compound were not detailed in the provided search results, DFT studies on similar carbazole (B46965) derivatives have been performed. nih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule and the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

The molecular electrostatic potential (MEP) surface is another important property derived from quantum chemical calculations, which helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule and the assessment of the stability of ligand-protein complexes.

Although specific MD simulation studies for this compound were not identified in the search results, this methodology is highly relevant for understanding its behavior in a biological environment. MD simulations can provide detailed information on the flexibility of the tetrahydrocarbazole scaffold and how it adapts its conformation upon binding to a target protein.

For a ligand-protein complex, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can evaluate the stability of the binding pose predicted by molecular docking.

Analyze Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the protein, and how these interactions evolve over time.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.

Given the potential of this compound as a biologically active molecule, MD simulations would be a valuable next step to validate docking predictions and to gain a more dynamic understanding of its interactions with therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds.

While no QSAR studies specifically including this compound were found, the tetrahydrocarbazole scaffold has been part of broader QSAR analyses of antifungal and other therapeutic agents. rsc.orgrsc.org The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of tetrahydrocarbazole derivatives, a QSAR model could elucidate the key structural features that are important for their biological activity. For example, a QSAR study on antifungal tetrahydrocarbazole derivatives could reveal the optimal substituents at the C6 and N9 positions for enhanced potency. rsc.orgrsc.org Such models are invaluable for guiding the design and synthesis of new analogs with improved therapeutic properties.

Applications of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole As a Chemical Synthon and Probe

Role in the Synthesis of Complex Natural Products

The tetrahydrocarbazole (THC) framework is a core structural motif found in a wide array of natural products and biologically significant compounds. nih.govrsc.orgwjarr.com Consequently, THCs, including the 6-methoxy derivative, are highly valued as synthetic intermediates for creating these complex molecules. rsc.org The Fischer indole (B1671886) synthesis is a common and versatile method for preparing the tetrahydrocarbazole scaffold, which can then be elaborated into more complex natural products. wjarr.comresearchgate.net

A prominent application of this scaffold is in the synthesis of pyrido[4,3-b]carbazole alkaloids, such as ellipticine (B1684216) and olivacine (B1677268), which are known for their antitumor properties. ucc.ienih.gov The synthesis of these tetracyclic systems often involves the construction of the final pyridine (B92270) ring onto a pre-existing tetrahydrocarbazole core. For instance, the synthesis of 9-methoxyellipticine, a derivative with enhanced cytotoxic activity compared to its parent compound, logically starts from a precursor like 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529). ucc.ie Similarly, synthetic routes toward olivacine and its derivatives can utilize functionalized tetrahydrocarbazoles as key building blocks. nih.govresearchgate.net

The strategic placement of the methoxy (B1213986) group on the tetrahydrocarbazole ring is crucial as it corresponds to the substitution pattern found in many naturally occurring, biologically active alkaloids, influencing their pharmacological profiles. ucc.ienih.gov

Table 1: Examples of Natural Products Derived from the Tetrahydrocarbazole Scaffold

Development as Fluorescent Probes for Biological Systems

The carbazole (B46965) nucleus, the core of this compound, is a well-established fluorophore. Carbazole and its derivatives possess advantageous properties such as a rigid and planar structure, good biocompatibility, and excellent photophysical characteristics, making them ideal candidates for the development of fluorescent chemosensors. nih.govresearchgate.net These properties allow for their use in detecting various analytes within biological systems through changes in their fluorescence signals. nih.gov

Carbazole-based fluorescent probes have been successfully designed and synthesized for a range of applications, including:

Detection of Metal Ions: Researchers have developed carbazole-based sensors for the sensitive and selective detection of various metal ions, such as Hg²⁺, Cu²⁺, and Zn²⁺. nih.govnih.govresearchgate.net These probes are designed so that interaction with the target ion induces a measurable change in fluorescence intensity or a shift in the emission wavelength.

Sensing Reactive Oxygen Species (ROS): Two-photon fluorescent probes based on the carbazole fluorophore have been created to specifically detect hydrogen peroxide (H₂O₂) within mitochondria. rsc.org This allows for the imaging of oxidative stress in living cells and tissues.

Bioimaging of Biomacromolecules: Specially designed carbazole derivatives have been shown to act as "light-up" fluorescent probes for G-quadruplex DNA. nih.govaminer.cn These probes exhibit low fluorescence in solution but become highly emissive upon binding to their target, enabling the visualization of these important nucleic acid structures in living cells. nih.gov

While specific studies on this compound as a direct fluorescent probe are not extensively documented, its inherent carbazole core provides a strong foundation for its potential modification and development into novel probes for bioimaging and sensing applications. researchgate.net The functionalization of the carbazole nitrogen or other positions on the aromatic ring is a common strategy to tune the photophysical properties and introduce specific recognition sites for target analytes. researchgate.net

Table 2: Applications of Carbazole-Based Fluorescent Probes

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology that aims to efficiently generate collections (libraries) of structurally diverse small molecules. cam.ac.uk Unlike target-oriented synthesis (TOS), which focuses on making a single, specific molecule, DOS explores a wide range of chemical space to discover new compounds with novel biological activities. cam.ac.uknih.gov This approach is particularly valuable for identifying hits against new or challenging biological targets. nih.gov

The tetrahydrocarbazole scaffold is considered a "privileged structure" in drug discovery because it is a recurring motif in many compounds with diverse biological activities. wjarr.com This makes it an excellent starting point for DOS. By using this compound as a core scaffold, chemists can apply various synthetic transformations to generate a library of related but structurally distinct molecules.

Key strategies in DOS that can be applied to the tetrahydrocarbazole core include:

Appendage Diversity: Systematically varying the substituents at different positions of the molecule. For the this compound scaffold, this could involve modifying the nitrogen atom, the aromatic ring, or the saturated cyclohexane (B81311) ring. cam.ac.uk

Scaffold Diversity: Employing reactions that fundamentally alter the core ring structure, transforming the tetrahydrocarbazole skeleton into new polycyclic systems. cam.ac.uk

Stereochemical Diversity: Creating molecules with different three-dimensional arrangements of atoms, which is crucial for specific interactions with biological macromolecules. cam.ac.uk

The goal is to produce a library of compounds that possess significant three-dimensionality and are well-distributed throughout chemical space. nih.gov Such libraries based on the this compound core can then be screened in high-throughput assays to identify novel hits for drug discovery and to probe biological pathways. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (B178529), often relying on the Fischer indole (B1671886) synthesis, is effective but can be limited by harsh conditions and the generation of waste. Future research is increasingly directed towards the development of novel and more sustainable synthetic routes.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions . These methods offer a powerful tool for the construction of the carbazole (B46965) nucleus under milder conditions and with greater functional group tolerance. For instance, palladium-catalyzed intramolecular C-N bond formation can be a key step in the synthesis of tetrahydrocarbazole derivatives.

Furthermore, the principles of green chemistry are being more rigorously applied to the synthesis of such heterocyclic compounds. This includes the use of environmentally benign solvents, catalysts, and energy sources. Methodologies that reduce the number of synthetic steps, minimize waste, and allow for easier purification are highly sought after.

Biocatalysis represents another frontier in the sustainable synthesis of this compound and its analogs. The use of enzymes for specific transformations can offer high selectivity and efficiency under mild, aqueous conditions. For example, enzymatic oxidative cleavage has been observed as a side reaction in the synthesis of this compound, suggesting that controlled enzymatic processes could be developed for its deliberate synthesis or modification.

A comparative look at these emerging methodologies is presented in the table below:

| Methodology | Advantages | Challenges |

| Palladium-Catalyzed Synthesis | High efficiency, milder reaction conditions, broad substrate scope. | Cost and toxicity of palladium catalysts, need for ligand optimization. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for cost savings. | Development of effective and recyclable catalysts, finding suitable green solvents. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations, optimization of reaction conditions. |

Discovery of New Biological Targets and Mechanisms of Action

While derivatives of this compound are known to interact with targets such as serotonin (B10506) receptors and the androgen receptor, a vast landscape of potential biological targets remains to be explored. Future research will likely focus on identifying novel protein interactions and elucidating the downstream molecular mechanisms.

The potential for derivatives to act as kinase inhibitors is an area of significant interest. Many cancers are driven by aberrant kinase activity, and the tetrahydrocarbazole scaffold could be adapted to target the ATP-binding site of specific kinases.

Furthermore, the exploration of neuroreceptor modulation beyond the serotonergic system is a promising direction. Derivatives could be designed to interact with dopamine, adrenergic, or glutamate (B1630785) receptors, potentially leading to new treatments for a variety of neurological and psychiatric disorders.

Elucidating the precise mechanism of action for observed biological effects, such as anticancer activity, is crucial. This involves detailed studies into how these compounds affect cellular signaling pathways, induce apoptosis, or inhibit cell proliferation. For example, some benzaldehyde (B42025) derivatives have been shown to inhibit major signaling pathways like PI3K/AKT/mTOR and STAT3, providing a model for investigating the anticancer effects of this compound derivatives. rjppd.org

Advanced Rational Design and Optimization of Derivatives

The era of serendipitous drug discovery is being replaced by a more targeted approach. Advanced rational design and optimization of this compound derivatives will be central to future research.

Structure-Activity Relationship (SAR) studies will continue to be a cornerstone of this effort. By systematically modifying the structure of the lead compound and assessing the impact on biological activity, researchers can build a comprehensive understanding of the chemical features required for potent and selective interaction with a biological target.

Computational drug design and molecular docking are becoming indispensable tools in this process. These in silico methods allow for the prediction of how a molecule will bind to a protein target, enabling the design of derivatives with improved affinity and specificity. For instance, docking studies can help visualize the interactions between a tetrahydrocarbazole derivative and the active site of an enzyme, guiding the rational placement of functional groups to enhance binding.

The optimization of derivatives will also focus on improving their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This is a critical step in developing a compound that is not only potent but also has the necessary characteristics to be an effective therapeutic agent in the body.

Integration with High-Throughput Screening for Lead Identification

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. The integration of HTS into the research pipeline for this compound derivatives will significantly accelerate the discovery of new lead compounds.

The process begins with the development of a robust and miniaturized assay that can accurately measure the activity of the compounds on the target of interest. researchgate.net This could be, for example, an enzyme inhibition assay or a cell-based assay measuring a specific cellular response.

Once a suitable assay is established, large and diverse compound libraries can be screened. ku.edu These libraries can contain thousands to millions of compounds, including derivatives of this compound. The goal is to identify "hits"—compounds that show activity in the primary screen.

These initial hits are then subjected to more rigorous secondary screening and validation to confirm their activity and eliminate false positives. The combination of HTS with combinatorial chemistry, which allows for the rapid synthesis of large numbers of related compounds, can be a particularly effective strategy for lead identification. slideshare.net

The workflow for integrating HTS in the discovery of bioactive this compound analogues can be summarized as follows:

| Step | Description |

| Target Identification | Identifying a biologically relevant target for which a this compound derivative may be a suitable ligand. |

| Assay Development | Creating a sensitive and reliable assay to measure the interaction of compounds with the target. researchgate.net |

| Library Screening | Screening a large library of compounds, including tetrahydrocarbazole derivatives, using the developed assay in a high-throughput format. ku.edu |

| Hit Identification and Validation | Identifying compounds that show significant activity and confirming this activity through secondary assays. |

| Lead Optimization | Modifying the structure of the validated hits to improve their potency, selectivity, and pharmacokinetic properties. |

The application of these future research directions and emerging paradigms will undoubtedly unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the conventional synthesis methods for 6-Methoxy-1,2,3,4-tetrahydrocarbazole, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis routes include:

- Fischer Indole Synthesis : Cyclohexanone reacts with p-methoxyphenylhydrazine hydrochloride in methanol with an antimony trioxide catalyst (10 mol%), yielding 37% under reflux (338 K, 12 hours) .

- Borsche-Drechsel Cyclization : Acid-catalyzed rearrangement of cyclohexanone phenylhydrazone derivatives, though yields vary based on substituents .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) but requires optimization of microwave power and solvent .

Q. Table 1: Synthesis Methods Comparison

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 5.2° for the methoxy group) .

- IR Spectroscopy : Identifies functional groups (e.g., ketone C=O stretch at 1676 cm⁻¹, amide N-H at 3198 cm⁻¹) .

- NMR Spectroscopy : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm in ¹H NMR) .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents affect synthesis efficiency and biological activity?

Methodological Answer: Substituents modulate reaction kinetics and pharmacodynamics:

- Electron-Donating Groups (e.g., -OCH₃) : Enhance cyclization rates via resonance stabilization, improving yields (e.g., 92% for 6-methoxy vs. 65% for unsubstituted) .

- Electron-Withdrawing Groups (e.g., -Cl) : Require harsher conditions (e.g., higher acid concentration) but enhance antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL for methoxy) .

Q. Table 2: Substituent Effects on Yield and Activity

| Substituent | Synthesis Yield | Antibacterial MIC (µg/mL) | Reference |

|---|---|---|---|

| -OCH₃ | 92% | 8.0 | |

| -Cl | 85% | 2.0 | |

| -H | 65% | 16.0 |

Q. What strategies optimize catalytic dehydrogenation to generate bioactive quinoline derivatives?

Methodological Answer:

- Plasma-Induced Dehydrogenation : Atmospheric-pressure corona discharge on hydrophobic paper converts 6-Methoxy-THQ to 6-methoxyquinoline with 91% yield (no oxygen adduction) .

- Palladium Catalysis : Asymmetric hydrogenation under H₂ (5 atm) achieves >90% enantiomeric excess but requires costly catalysts .

Q. How can contradictions in spectroscopic data (e.g., IR vs. XRD) be resolved?

Methodological Answer:

Q. What mechanisms explain the antitumor activity of 6-Methoxy-THC derivatives?

Methodological Answer:

Q. How are by-products like nine-membered benzoazoninediones managed during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.